3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-methylphenoxy and 4-methylphenyl groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like methyl iodide and phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methyl iodide, phenol derivatives, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor for cancer treatment.
Biological Studies: Used in studies to understand cell cycle regulation and apoptosis.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated as kinase inhibitors.
Pyrazoline derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
3-[(2-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C21H18N6O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[(2-methylphenoxy)methyl]-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-14-7-9-16(10-8-14)27-20-17(11-23-27)21-25-24-19(26(21)13-22-20)12-28-18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3 |
InChI Key |
LSGAOUTYLMPYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)COC5=CC=CC=C5C |
Origin of Product |
United States |
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